苄基 2-乙酰氨基-3-O-烯丙基-6-O-苄基-2-脱氧-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

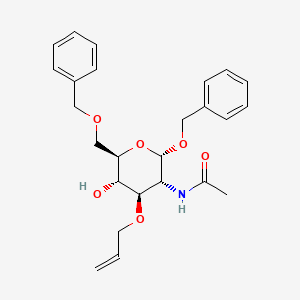

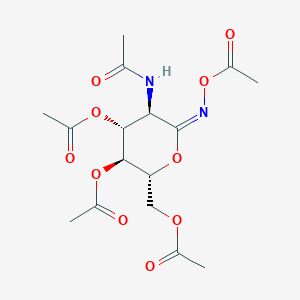

The synthesis of derivatives similar to Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside involves multi-step chemical processes. Controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside produces a range of benzylated derivatives, which are crucial intermediates for further chemical reactions (Warren & Jeanloz, 1977). These steps are instrumental in preparing complex oligosaccharides, highlighting the molecule's role in synthesizing bioactive compounds.

Molecular Structure Analysis

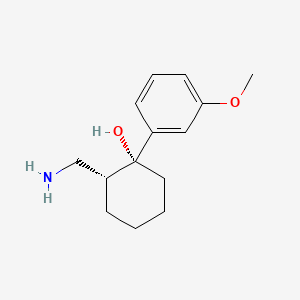

The molecular structure of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside and its derivatives can be elucidated through techniques such as NMR spectroscopy. The precise arrangement of acetamido, benzyl, and allyl groups attached to the glucopyranoside ring defines its chemical behavior and reactivity (Madaj, Jankowska, & Wiśniewski, 2004).

Chemical Reactions and Properties

The chemical reactivity of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is influenced by its functional groups, enabling it to undergo various glycosylation reactions. These reactions are crucial for constructing glycosidic linkages, a fundamental step in the synthesis of oligosaccharides and glycoconjugates (Nashed, Slife, Kiso, & Anderson, 1980).

科学研究应用

苄基 2-乙酰氨基-3-O-烯丙基-6-O-苄基-2-脱氧-α-D-吡喃葡萄糖苷用于合成复杂的碳水化合物,特别是在形成构成糖蛋白结构不可或缺的二糖和三糖中 (Farkaš 等人,1987 年)。

它是制备几丁二糖衍生物的关键中间体,几丁二糖衍生物在细菌细胞壁、人乳和血型物质的合成中具有应用 (Warren 和 Jeanloz,1977 年)。

该化合物还用于合成糖苷和糖基供体,这在新型药物和生物学研究的开发中至关重要 (Nashed 等人,1984 年)。

它在抗原的化学合成中起着至关重要的作用,例如人类血型 P1 抗原决定簇,证明了其在免疫学和疫苗开发中的重要性 (Amvam Zollo 等人,1983 年)。

该化合物还参与糖苷键的选择性裂解,这一过程对于研究多糖的结构和功能至关重要 (Dmitrieve 等人,1973 年)。

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYTEIQFPXSSW-JYSSUKAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)